molecular formula C10H16Si B1330435 P-Tolyltrimethylsilane CAS No. 3728-43-6

P-Tolyltrimethylsilane

Cat. No.: B1330435
CAS No.: 3728-43-6
M. Wt: 164.32 g/mol
InChI Key: QGHURGPPCGMAMZ-UHFFFAOYSA-N
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Description

P-Tolyltrimethylsilane is an organosilicon compound with the chemical formula C10H16Si. It is a colorless to light yellow liquid that is soluble in organic solvents such as ether and methanol. This compound is primarily used as a reagent in organic synthesis and as a silicon source for the synthesis of organosilicon compounds .

Scientific Research Applications

P-Tolyltrimethylsilane has a wide range of applications in scientific research:

Safety and Hazards

P-Tolyltrimethylsilane is classified as a flammable liquid and vapor . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment should be worn when handling this substance .

Preparation Methods

Synthetic Routes and Reaction Conditions: P-Tolyltrimethylsilane is typically synthesized through a Grignard reaction. This involves the reaction of phenylsilyl hydrochloride with trimethylchlorosilane in the presence of a catalyst such as ferric chloride or aluminum chloride . The reaction is generally carried out at room temperature.

Industrial Production Methods: In industrial settings, this compound is produced by reacting silane with p-toluene. The process involves the use of a Grignard reagent, which is a key component in the synthesis of various organosilicon compounds .

Chemical Reactions Analysis

Types of Reactions: P-Tolyltrimethylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of P-Tolyltrimethylsilane involves its reactivity with various chemical agents. It can form chemical bonds with inorganic surfaces, thereby improving the adhesion and interfacial strength between different materials. This makes it particularly useful in the production of coatings and adhesives .

Comparison with Similar Compounds

  • Trimethyl-p-tolylsilane
  • Trimethyl(2-methylphenyl)silane
  • Trimethyl(3-methylphenyl)silane

Comparison: P-Tolyltrimethylsilane is unique due to its specific reactivity with both alkyl and phenyl groups. This dual reactivity allows it to participate in a wider range of chemical reactions compared to similar compounds . Additionally, its ability to improve adhesion and interfacial strength makes it particularly valuable in industrial applications .

Properties

IUPAC Name

trimethyl-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHURGPPCGMAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305249
Record name Trimethyl-p-tolylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3728-43-6
Record name 3728-43-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl-p-tolylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Tolyltrimethylsilane
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Synthesis routes and methods

Procedure details

In a 150-ml Schlenk flask, 1.18 g (4.5 mmol) of ruthenium chloride trihydrate, 5.6 g (22.5 mmol) of triisopropyl(4-methyl-1,4-cyclohexadienyl)silane, 0.38 g (4.5 mmol) of NaHCO3, and 11 ml of 2-methoxyethanol were added, and the mixture was allowed to react for 9 hours at 130° C. Subsequently, the mixture was left to cool to room temperature, and precipitated crystals were filtered. Thus, 1.4 g of objective [RuCl2 (4-(triisopropylsilyl)toluene)]2 was obtained at a yield of 73.0%.
Name
triisopropyl(4-methyl-1,4-cyclohexadienyl)silane
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
ruthenium chloride trihydrate
Quantity
1.18 g
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does p-tolyltrimethylsilane react with mercury(II) acetate, and how does this differ from the reaction with anisole?

A: this compound undergoes mercuridesilylation with mercury(II) acetate in glacial acetic acid, where the trimethylsilyl group is replaced by a mercury(II) acetate group. This reaction proceeds through electrophilic aromatic substitution, involving both un-ionized mercury(II) acetate and the more reactive acetatomercury(II) ion. [] Interestingly, while the rate of mercuridesilylation is influenced by factors like water content, silane concentration, and the presence of non-polar molecules, the mercuration of anisole (another aromatic compound) remains unaffected by these factors. [] This suggests a distinct mechanistic pathway for this compound involving interactions beyond simple electrophilic attack.

Q2: What role does nitrosodesilylation play in the reaction of this compound with nitric acid?

A: Research suggests that the formation of p-nitrotoluene from this compound and nitric acid in acetic anhydride occurs predominantly via nitrosodesilylation. [] Evidence for this pathway comes from several observations. Firstly, pre-heating the nitric acid and acetic anhydride mixture before reaction significantly favors nitrodesilylation over direct nitration. Secondly, conducting the reaction at lower temperatures and in the presence of urea, a nitrous acid scavenger, significantly reduces the nitrodesilylation product. Finally, introducing nitrous fumes into the reaction mixture drastically increases the ratio of nitrodesilylation to nitration. [] These findings strongly support the role of a nitroso intermediate in the desilylation process.

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